Nioxime
Overview
Description
Nioxime compounds are a class of chemical species that are involved in a variety of biological and chemical processes. The term "nioxime" itself is not a standard chemical nomenclature but can be inferred to relate to compounds containing the oxime group and possibly interacting with nitric oxide (NO) or its redox forms. Nitric oxide is a biologically significant molecule that participates in numerous physiological functions, and its biochemistry is closely related to its redox forms, including nitrosonium (NO+) and nitroxyl anion (NO-) .
Synthesis Analysis
The synthesis of nioxime-related compounds can involve various strategies. For instance, the synthesis of α-substituted enoximes is achieved through nucleophilic substitution of nitrosoallenes, which are novel chemical species prepared from allenyl N-hydroxysulfonamides . Additionally, high-nuclearity metal oxime clusters, such as a Ni(II)8Dy(III)8 cluster, have been synthesized using 2-pyridinealdoxime, leading to compounds with unprecedented metal topologies . The synthesis of nitriles from aldehydes using oximes via transoximation at ambient temperature has also been reported, which involves a Brønsted acid-catalyzed process .
Molecular Structure Analysis
The molecular structures of nioxime-related compounds can be quite diverse. For example, nickel(II) complexes with oxime ligands have been reported to form polynuclear structures with varying nuclearities, such as Ni(II)4, Ni(II)6, and Ni(II)9 species . The coordination environment of these nickel centers can range from octahedral to square-planar geometries, influencing the magnetic properties of the complexes . The crystal structures of nickel(II) complexes with pyridine-2-amidoxime have been elucidated, revealing slightly distorted octahedral structures with coordination through heterocyclic and oxime nitrogens .
Chemical Reactions Analysis
Nioxime-related compounds exhibit a range of chemical reactivities. For instance, mononuclear nickel(II)-superoxo and nickel(III)-peroxo complexes bearing a common macrocyclic TMC ligand have been synthesized and shown to react differently with organic substrates, where the superoxo complex displays electrophilic character and the peroxo complex acts as an active oxidant in nucleophilic reactions . Furthermore, the synthesis of nitriles from aldehydes using oximes via transoximation demonstrates the potential of oxime derivatives to participate in the formation of C-N bonds under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of nioxime-related compounds are closely tied to their molecular structures. Polynuclear nickel(II) complexes with oxime ligands exhibit interesting magnetic properties, such as antiferromagnetic behavior, which is determined by the specific arrangement of the nickel centers and the nature of the bridging ligands . The spectroscopic properties of Ni(II) complexes of some aroyl hydrazone ligands with 2,6-diacetyl pyridine monooxime have been studied, showing that these complexes exhibit luminescence upon excitation, although with lower quantum yields compared to the free ligands .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Environmental Chemistry .
Summary of the Application
Nioxime has been used in the development of an on-chip antifouling gel-integrated microelectrode array for the in situ high-resolution quantification of the nickel fraction available for bio-uptake in natural waters .
Methods of Application
The protocol involves the reduction of the complex formed between Ni (II) (or Ni (II) and Co (II)) and nioxime adsorbed on the surface of the gel-integrated microelectrode array (GIME) sensing element . The GIME helps to avoid fouling, control the metal complex mass transport and, when interrogated by adsorptive cathodic sweep voltammetry (Ad-CSV), selectively determine the dynamic (kinetically labile Ni-nioxime) fraction that is potentially bioavailable .
Results or Outcomes
The limit of detection established for 90 s of accumulation time was 0.43 ± 0.06 in freshwater and 0.34 ± 0.02 nM in seawater . The sensor was integrated into a submersible probe in which the nioxime-containing buffer and the sample were mixed automatically . In situ field measurements at high resolution were successfully achieved in Lake Geneva during a diurnal cycle .
Application in Analytical Chemistry
Specific Scientific Field
This application falls under the field of Analytical Chemistry .
Summary of the Application
Nioxime has been used for the amperometric titration of nickel in ammoniacal medium .
Methods of Application
The polarographic behavior of nioxime was investigated and the reduction mechanism at the dropping mercury cathode was discussed .
Results or Outcomes
Accurate results were obtained from the amperometric titration of nickel in ammoniacal medium using an aqueous solution of nioxime .
Safety And Hazards
properties
IUPAC Name |
N-(2-hydroxyiminocyclohexylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-7-5-3-1-2-4-6(5)8-10/h9-10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNNCKOPAWXYDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)C(=NO)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060085 | |
Record name | Nioxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Cream to pale brown powder; [Alfa Aesar MSDS] | |
Record name | Nioxime | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19589 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Bis(hydroxyimino)cyclohexane | |
CAS RN |
492-99-9 | |
Record name | Nioxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nioxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Cyclohexanedione, 1,2-dioxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nioxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane-1,2-dione dioxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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